BCR-ABL Degradation Potency: SNIPER(ABL)-58 vs. Alternative SNIPER Degraders
SNIPER(ABL)-58 induces degradation of the BCR-ABL fusion protein with a half-maximal degradation concentration (DC50) of 10 μM [1]. This potency is significantly lower (i.e., weaker) than the dasatinib-based SNIPER(ABL)-039 (DC50 = 10 nM) but is comparable to the GNF5-based SNIPER(ABL)-024 (DC50 = 5 μM) and more potent than the earliest SNIPER(ABL)-2 (effective at 30-100 µM) [2]. The 1000-fold difference in DC50 between SNIPER(ABL)-58 and SNIPER(ABL)-039 highlights the critical impact of the warhead selection (imatinib vs. dasatinib) on degrader activity, underscoring that these compounds are not functionally interchangeable.
| Evidence Dimension | BCR-ABL protein degradation potency (DC50) |
|---|---|
| Target Compound Data | 10 μM |
| Comparator Or Baseline | SNIPER(ABL)-039: 10 nM; SNIPER(ABL)-024: 5 μM; SNIPER(ABL)-2: 30-100 µM |
| Quantified Difference | SNIPER(ABL)-58 is 1000-fold less potent than SNIPER(ABL)-039 (10 μM vs. 10 nM), but 2-fold more potent than SNIPER(ABL)-024 (10 μM vs. 5 μM) and at least 3-fold more potent than SNIPER(ABL)-2. |
| Conditions | Cellular degradation assays in BCR-ABL-expressing CML cell lines (specific cell line details vary by study). |
Why This Matters
This defines the effective concentration range required for functional studies, enabling researchers to select the appropriate tool compound potency for their assay sensitivity and biological model.
- [1] Adooq. (n.d.). SNIPERs Product Listing. View Source
- [2] Shibata, N., Ohoka, N., Hattori, T., & Naito, M. (2019). Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein. Chemical and Pharmaceutical Bulletin, 67(3), 165-172. View Source
